N‑CHF₂ Versus N‑CH₃ Sulfonamide Metabolic Stability: ~3‑Fold Reduction in Mouse Microsomal Intrinsic Clearance
In a head‑to‑head comparison within an identical pyrazole sulfonamide series, capping the sulfonamide nitrogen with a difluoromethyl (CHF₂) group instead of a methyl (CH₃) group reduced mouse microsomal intrinsic clearance (Cli) by approximately 2.9‑fold while maintaining comparable target potency [REFS‑1]. Compound 40 (N‑CHF₂ sulfonamide) exhibited Cli = 2.5 mL min⁻¹ g⁻¹ versus Cli = 7.3 mL min⁻¹ g⁻¹ for the matched N‑CH₃ analog (compound 37). The CHF₂‑capped sulfonamide also did not undergo N‑dealkylation, a major clearance pathway observed for the N‑CH₃ analog [REFS‑1]. Although this comparison involves elaborated sulfonamide products rather than the sulfonyl chloride building block itself, the CHF₂ group on the pyrazole is the same pharmacophoric element that enables this stability, making the building block a strategic choice for programs anticipating sulfonamide capping strategies.
| Evidence Dimension | Intrinsic clearance in mouse liver microsomes (Cli) |
|---|---|
| Target Compound Data | Derived N‑CHF₂ sulfonamide (compound 40): Cli = 2.5 mL min⁻¹ g⁻¹ |
| Comparator Or Baseline | Matched N‑CH₃ sulfonamide (compound 37): Cli = 7.3 mL min⁻¹ g⁻¹ |
| Quantified Difference | ~2.9‑fold lower clearance; N‑dealkylation eliminated as metabolic pathway |
| Conditions | Mouse liver microsome incubation; compounds derived from pyrazole sulfonamide core; direct comparison within the same study |
Why This Matters
Building blocks bearing the CHF₂ group enable the synthesis of sulfonamides with intrinsically superior metabolic stability, reducing the need for downstream structural optimisation to address clearance liabilities.
- [1] Brand S, Norcross NR, Thompson S, et al. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N‑Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 2014, 57(23): 9855‑9869 (Table 4 and associated discussion, compounds 37 vs 40). doi:10.1021/jm500809c. View Source
